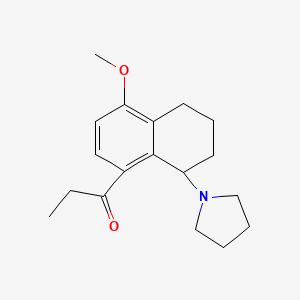

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-

Description

This compound is a substituted tetrahydro-naphthalene derivative characterized by a methoxy group at position 5, a propionyl group at position 8, and a pyrrolidinyl moiety attached to the nitrogen at position 1 of the tetrahydro ring. The naphthalene core provides aromatic stability, while substituents influence solubility, reactivity, and biological activity .

Properties

CAS No. |

63886-35-1 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-one |

InChI |

InChI=1S/C18H25NO2/c1-3-16(20)13-9-10-17(21-2)14-7-6-8-15(18(13)14)19-11-4-5-12-19/h9-10,15H,3-8,11-12H2,1-2H3 |

InChI Key |

UZRVWTXAONNQGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Step 1: Catalytic Hydrogenation

- Objective: Reduce 5-methoxy-2-tetralone to 5-methoxy-1,2,3,4-tetrahydro-β-naphthol.

- Catalyst: Nickel-type catalyst AMG-1200.

- Solvent: Methanol.

- Conditions: Hydrogen atmosphere at 3.0–3.5 MPa, temperature 110 °C, reaction time 9–14 hours.

- Outcome: Complete conversion of ketone to tetrahydro-naphthol with high yield.

| Parameter | Value |

|---|---|

| Starting material | 5-methoxy-2-tetralone |

| Catalyst amount | 2–13 g (Ni-type AMG-1200) |

| Solvent volume | 500–700 mL methanol |

| Hydrogen pressure | 3.0–3.5 MPa |

| Temperature | 110 °C |

| Reaction time | 9–14 hours |

| Conversion | ~100% (by plate detection) |

Step 2: Dynamic Kinetic Resolution (DKR)

- Objective: Convert racemic tetrahydro-naphthol to optically pure (2R)-acyl derivative.

- Reagents:

- Acry radical donor: parachlorophenol acetate (1.0–1.5 equivalents relative to tetrahydro-naphthol)

- Digestive enzyme: porcine pancreatic lipase (1–5% by weight)

- Racemization catalyst: acidic resin D006 (5–15% by weight)

- Solvent: Toluene.

- Conditions: 40 °C, 3.5–6 hours, vibration shaking.

- Outcome: High conversion to (2R)-acyl compounds with optical purity >99%.

| Parameter | Value |

|---|---|

| Substrate | 5-methoxy-1,2,3,4-tetrahydro-β-naphthol |

| Acry radical donor | Parachlorophenol acetate (1.0–1.5 eq) |

| Enzyme | Porcine pancreatic lipase (1–5% w/w) |

| Racemization catalyst | Acidic resin D006 (5–15% w/w) |

| Solvent | Toluene |

| Temperature | 40 °C |

| Reaction time | 3.5–6 hours |

| Optical purity | >99% |

Step 3: Hydrolysis and Purification

- Objective: Hydrolyze acyl derivatives to yield optically pure tetrahydro-naphthol.

- Reagents: Lithium hydroxide solution (1N), oxolane (tetrahydrofuran).

- Conditions: Reflux for 12–14 hours.

- Purification: Silica gel column chromatography using petroleum ether and ethyl acetate (10:1 ratio).

- Outcome: Final product yield approximately 90%, optical purity >99%.

| Parameter | Value |

|---|---|

| Hydrolysis agent | LiOH (1N aqueous solution) |

| Solvent mixture | Oxolane and LiOH solution (1:1 volume ratio) |

| Temperature | Reflux |

| Reaction time | 12–14 hours |

| Purification method | Silica gel chromatography |

| Eluent | Petroleum ether : ethyl acetate (10:1) |

| Yield | ~90% |

| Optical purity | >99% |

Research Findings and Discussion

- The hydrogenation step uses a commercially available nickel catalyst AMG-1200, which is cost-effective and provides high conversion rates.

- The dynamic kinetic resolution step is notable for combining enzymatic selectivity with racemization catalysts, enabling continuous conversion of the undesired enantiomer to the desired (2R) form, thus enhancing yield and optical purity.

- The use of porcine pancreatic lipase is advantageous due to its availability and specificity.

- Acidic resin D006 serves as an efficient racemization catalyst, is reusable, and inexpensive.

- Hydrolysis under reflux with lithium hydroxide efficiently removes acyl groups without racemization, preserving optical purity.

- The final purification by silica gel chromatography ensures removal of impurities and isolation of the pure compound.

Summary Table of Preparation Methods

| Step No. | Process | Key Reagents/Catalysts | Conditions | Yield (%) | Optical Purity (%) |

|---|---|---|---|---|---|

| 1 | Hydrogenation | Ni catalyst AMG-1200, Methanol | 3.0–3.5 MPa H2, 110 °C, 9–14 h | ~100 | Not applicable |

| 2 | Dynamic Kinetic Resolution | Parachlorophenol acetate, Porcine pancreatic lipase, Acidic resin D006, Toluene | 40 °C, 3.5–6 h | High | >99 |

| 3 | Hydrolysis & Purification | LiOH (1N), Oxolane, Silica gel chromatography | Reflux 12–14 h, chromatography | ~90 | >99 |

Chemical Reactions Analysis

1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or propionyl groups, using reagents like sodium methoxide or Grignard reagents.

Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the molecule, yielding carboxylic acids or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound classified as a tetrahydronaphthalene derivative. It features a methoxy group, a propionyl group, and a pyrrolidine ring, giving it unique chemical properties and potential biological activities. This compound has attracted interest across various scientific fields because of its intricate molecular architecture and possible pharmacological applications.

Scientific Research Applications

The applications of Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- in scientific research are related to its chemical reactivity and biological activities.

Chemical Reactivity

The chemical reactivity of Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is due to the presence of functional groups in its structure. Key reactions include interactions with molecular targets such as receptors or enzymes, potentially acting as an agonist or antagonist and modulating various physiological processes and cellular responses.

Pharmacological Applications

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- exhibits several biological activities that make it of interest in pharmacology. Preliminary studies suggest that it may interact with specific molecular targets such as receptors or enzymes, potentially acting as an agonist or antagonist. This interaction could modulate various physiological processes and cellular responses.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The compound’s functional groups differentiate it from analogs:

- Propionyl group (position 8): This ketone substituent contrasts with the hydroxyl group in 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol , which may confer differing metabolic stability.

- Pyrrolidinyl moiety (position 1) : Compared to 1-Fluoronaphthalene , the pyrrolidine ring introduces steric bulk and basicity, influencing pharmacokinetic properties.

Comparison with Tetrahydro-Naphthalene Derivatives

Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- (CAS 114474-44-1):

- Key difference : The tetraphenyl substituents in this analog increase hydrophobicity and rigidity, making it more suited for materials science (e.g., liquid crystals) than biological applications .

- Structural similarity : Both share the tetrahydro-naphthalene core but diverge in substituent complexity.

- 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (CAS 54464-57-2): Key difference: The ethanone group and methyl substituents in this fragrance-related compound prioritize volatility and olfactory properties over pharmacological activity .

Data Table: Key Properties of Comparable Compounds

Research Findings and Gaps

Biological Activity

Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is an organic compound that has gained attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core with several functional groups: a methoxy group at the 5-position, a propionyl group at the 8-position, and a pyrrolidine ring. This unique combination of substituents contributes to its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 313.43 g/mol |

| Chemical Classification | Tetrahydronaphthalene derivative |

Preliminary studies suggest that Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- may interact with various molecular targets, including receptors and enzymes. The presence of the pyrrolidine ring is particularly significant as it may facilitate binding to neurotransmitter receptors or other protein targets, potentially acting as an agonist or antagonist.

Key Biological Interactions

- Receptor Modulation : The compound may influence signaling pathways by modulating receptor activity.

- Enzyme Interaction : Initial findings indicate potential inhibition or activation of specific enzymes involved in metabolic processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antidepressant Effects : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.

- Antinociceptive Activity : Preliminary data indicate potential pain-relieving properties.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing.

Study 1: Antidepressant-Like Activity

A study conducted on animal models demonstrated that derivatives of naphthalene compounds could produce significant antidepressant-like effects. The mechanism was attributed to serotonin receptor modulation.

Study 2: Pain Relief

In another study focusing on antinociceptive activity, researchers found that the administration of Naphthalene derivatives reduced pain responses in rodents. The results indicated a dose-dependent effect similar to known analgesics.

Research Findings

Recent research has focused on synthesizing derivatives of Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- to explore their biological activities further. Key findings include:

- Structure-Activity Relationship (SAR) : Variations in substituents significantly affect biological activity. For instance, modifications on the methoxy or propionyl groups can enhance receptor affinity.

| Derivative | Biological Activity |

|---|---|

| Naphthalene derivative A | Increased serotonin receptor activity |

| Naphthalene derivative B | Enhanced antinociceptive properties |

Future Directions

Ongoing research aims to elucidate the precise mechanisms by which Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- exerts its effects. Potential areas for exploration include:

- Clinical Trials : Investigating the safety and efficacy in human subjects.

- Target Identification : Understanding specific molecular interactions to guide therapeutic applications.

Q & A

Basic: What synthetic strategies are effective for introducing multiple substituents (e.g., methoxy, propionyl, pyrrolidinyl) onto a 1,2,3,4-tetrahydronaphthalene scaffold?

Methodological Answer:

A stepwise approach is recommended to avoid steric hindrance and side reactions. For methoxy groups, electrophilic aromatic substitution (EAS) using methylating agents (e.g., dimethyl sulfate) followed by demethylation can be employed. The propionyl group at C8 may be introduced via Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ catalysis in anhydrous dichloromethane). Pyrrolidinyl substitution at C1 requires nucleophilic addition to a ketone intermediate, followed by reductive amination. Evidence from tetralin derivatives (e.g., 1,4-dimethyltetralin synthesis via alkylation ) supports the use of regioselective protection/deprotection steps to manage competing reactivity .

Basic: How can structural elucidation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : The tetralin core shows characteristic resonances at δ 1.5–2.5 ppm (methylene protons). Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while pyrrolidinyl protons resonate as multiplets at δ 2.5–3.5 ppm.

- ¹³C NMR : Carbonyl (propionyl) signals appear at δ 170–210 ppm.

- GC-MS : Use polar columns (e.g., DB-5MS) with electron ionization. Compare retention indices (RI) to tetralin derivatives (e.g., RI = 1595–1883 for 1,4-dimethyltetralin ). Key fragments include m/z 57 (propionyl) and m/z 70 (pyrrolidinyl ring cleavage) .

Advanced: How does stereochemistry at the C1 pyrrolidinyl group influence bioactivity, and how can enantiomers be resolved?

Methodological Answer:

Stereochemistry significantly impacts receptor binding. For resolution:

- Chiral Chromatography : Use columns like Chiralcel OD-H with hexane:isopropanol (90:10) to separate enantiomers.

- Pharmacological Assays : Compare IC₅₀ values of enantiomers in vitro (e.g., receptor-binding assays). Evidence from patented tetralin derivatives highlights enantiomeric differences in efficacy (e.g., calamenene derivatives ).

- Crystallography : Co-crystallize with target proteins to determine binding modes .

Advanced: How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during characterization?

Methodological Answer:

- Cross-Validation :

- Chemometric Analysis : Apply PCA or PLS-DA to GC-MS datasets to identify outliers or co-eluting compounds (see methods for sugarcane honey authentication ).

Advanced: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Receptor-Binding Assays : Screen against GPCRs (e.g., dopamine receptors) due to structural similarity to pyrrolidinyl-containing pharmaceuticals .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS. Reference tetralin derivatives’ ADME profiles (e.g., Sumarotene ).

Basic: What safety protocols are recommended for handling this compound given its structural analogs’ environmental hazards?

Methodological Answer:

- Containment : Use fume hoods and closed systems to minimize exposure. Structural analogs (e.g., UN 3082 tetralin derivatives) are classified as environmentally hazardous .

- Waste Disposal : Neutralize propionyl groups with aqueous base before incineration. Follow EPA guidelines for aromatic amines (pyrrolidinyl degradation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.